5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound is characterized by a furan ring substituted with a methoxyphenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .
Biochemical Pathways
The inhibition of ALOX15 affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15, and their metabolites play a pathophysiological role in various disease models .
Result of Action
The inhibition of ALOX15 by this compound could potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . This could have downstream effects on cellular processes related to inflammation and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to indole and imidazole derivatives. This uniqueness makes it valuable for specific applications where the furan ring’s reactivity and stability are advantageous .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLIAGPNPFISZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383369 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-87-2 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111787-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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